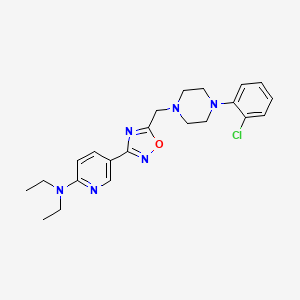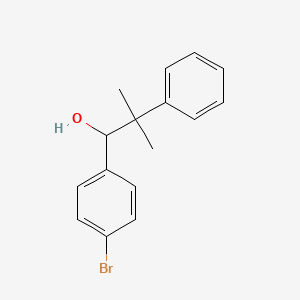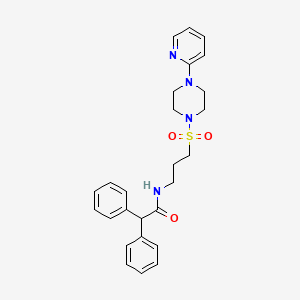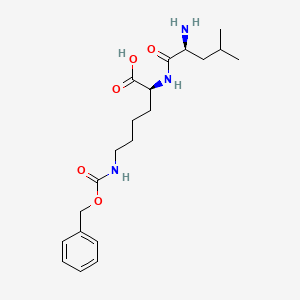![molecular formula C13H24N2O2 B2534838 1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one CAS No. 2098153-42-3](/img/structure/B2534838.png)
1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydroxymethylpiperidine with acetic anhydride in ethanol at a temperature around 10°C. The mixture is then stirred for 18 hours .Molecular Structure Analysis
The molecular structure of this compound includes 11 heavy atoms, with a fraction Csp3 of 0.88. It has 2 H-bond acceptors and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. Its Log Kp (skin permeation) is -7.42 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 1.73 . It is very soluble with a solubility of 44.9 mg/ml or 0.286 mol/l .Aplicaciones Científicas De Investigación
Catalyst in Cross-Coupling Reactions
1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one and related compounds have been studied for their utility in catalytic applications. For instance, compounds like 1,1,1-tris(hydroxymethyl)ethane have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, enabling the formation of C-N, C-S, and C-O bonds. These reactions are crucial for synthesizing various organic compounds, indicating the potential for similar applications of the compound (Yao‐Jung Chen, Hsin-Hung Chen, 2006).
Structural and Material Science
Compounds structurally related to this compound have been synthesized and analyzed for their structural properties. For example, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one has been studied using crystal structure and Hirshfeld surface analysis, highlighting the importance of such compounds in understanding molecular interactions and designing new materials (M. Gümüş et al., 2022).
Liquid Crystallinity and Hydrogen Bonding
Research into the relationships between liquid crystallinity and hydrogen bonding in mixtures containing bipyridines and related compounds has shed light on the role of hydrogen bonding in the formation of liquid crystalline structures. Such studies are pertinent to understanding the physical properties of materials and could have implications for the design of new liquid crystal displays and other technologies (A. Martinez-Felipe et al., 2016).
Oxidation Reactions
The compound and its analogs have been explored in oxidation reactions, where they serve as substrates or catalysts. For instance, the use of TEMPO-catalyzed systems for the oxidation of alcohols to carbonyl compounds demonstrates the versatility of nitrogen-containing compounds in facilitating such transformations. These findings are valuable for the development of environmentally benign oxidation processes (Xiao‐Qiang Li, Chi Zhang, 2009).
Conformational Analysis and Stereochemistry
The conformational analysis of saturated heterocycles, including compounds similar to this compound, has been a subject of study. This research provides insights into the stereochemistry and molecular orientations that are critical for the synthesis and application of pharmaceuticals and other biologically active compounds (H. Dorn, A. Katritzky, M. Nesbit, 1967).
Safety and Hazards
Propiedades
IUPAC Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)14-8-4-13(5-9-14)15-6-2-12(10-16)3-7-15/h12-13,16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXASNFNBMAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)

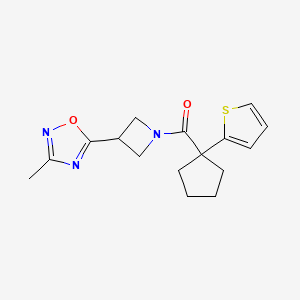
![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)
![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)

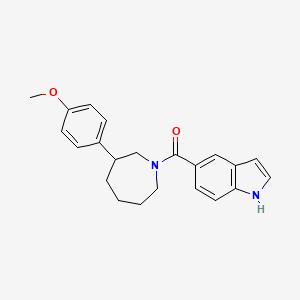
![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)

